1-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-[2-(pyrrolidin-1-yl)pyrimidin-5-yl]urea 1-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-[2-(pyrrolidin-1-yl)pyrimidin-5-yl]urea
Brand Name: Vulcanchem
CAS No.: 1396810-00-6
VCID: VC5194848
InChI: InChI=1S/C17H19N5O3/c23-17(20-12-3-4-14-15(9-12)25-8-7-24-14)21-13-10-18-16(19-11-13)22-5-1-2-6-22/h3-4,9-11H,1-2,5-8H2,(H2,20,21,23)
SMILES: C1CCN(C1)C2=NC=C(C=N2)NC(=O)NC3=CC4=C(C=C3)OCCO4
Molecular Formula: C17H19N5O3
Molecular Weight: 341.371

1-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-[2-(pyrrolidin-1-yl)pyrimidin-5-yl]urea

CAS No.: 1396810-00-6

Cat. No.: VC5194848

Molecular Formula: C17H19N5O3

Molecular Weight: 341.371

* For research use only. Not for human or veterinary use.

1-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-[2-(pyrrolidin-1-yl)pyrimidin-5-yl]urea - 1396810-00-6

Specification

CAS No. 1396810-00-6
Molecular Formula C17H19N5O3
Molecular Weight 341.371
IUPAC Name 1-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-(2-pyrrolidin-1-ylpyrimidin-5-yl)urea
Standard InChI InChI=1S/C17H19N5O3/c23-17(20-12-3-4-14-15(9-12)25-8-7-24-14)21-13-10-18-16(19-11-13)22-5-1-2-6-22/h3-4,9-11H,1-2,5-8H2,(H2,20,21,23)
Standard InChI Key AVISDYSKJZNGCF-UHFFFAOYSA-N
SMILES C1CCN(C1)C2=NC=C(C=N2)NC(=O)NC3=CC4=C(C=C3)OCCO4

Introduction

1-(2,3-Dihydro-1,4-benzodioxin-6-yl)-3-[2-(pyrrolidin-1-yl)pyrimidin-5-yl]urea is a synthetic organic compound that integrates structural features from multiple bioactive moieties. Its molecular framework includes:

  • Benzodioxane group: Known for its role in various pharmacologically active compounds.

  • Pyrimidine ring: Commonly found in drugs targeting enzymatic and receptor pathways.

  • Urea linkage: A versatile functional group often used in medicinal chemistry for hydrogen bonding and molecular interactions.

This compound is of interest due to its potential applications in drug discovery, particularly for its ability to interact with biological targets such as enzymes and receptors.

Synthesis

While specific synthesis protocols for this exact compound are not detailed in the provided references, related compounds often follow these steps:

  • Formation of the benzodioxane core: Typically synthesized through condensation reactions involving catechols and aldehydes.

  • Pyrimidine derivatization: Functionalization of pyrimidine rings with amines or alkyl groups.

  • Urea coupling: Urea derivatives are formed via reactions between isocyanates and amines.

Enzyme Inhibition

Compounds with similar structures have demonstrated inhibitory activity against enzymes like acetylcholinesterase and α-glucosidase, suggesting potential applications in treating Alzheimer’s disease and type 2 diabetes .

Anticancer Activity

Urea derivatives have been extensively studied for their antiproliferative effects on cancer cell lines. For example, diaryl ureas have shown significant activity against lung (A549) and colon (HCT-116) cancer cells by targeting kinases such as BRAF .

Spectroscopic Techniques

For similar compounds:

  • NMR (1H and 13C): Used to confirm the presence of aromatic protons, urea NH groups, and pyrimidine substituents.

  • Mass Spectrometry (MS): Determines molecular weight and fragmentation patterns.

Molecular Docking

In silico studies often predict binding affinities to target proteins, showing hydrogen bonding interactions facilitated by the urea group and aromatic systems .

Comparative Data Table

PropertyRelated CompoundsObservations
Enzyme inhibitionBenzodioxane derivatives Effective against α-glucosidase and acetylcholinesterase
Anticancer activityDiaryl ureas IC50 values comparable to standard drugs like sorafenib
Antibacterial propertiesBenzodioxole derivatives High activity against Sarcina and Staphylococcus aureus
Molecular docking resultsUrea-based inhibitors Strong hydrogen bonding with target proteins

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator